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molecular formula C10H19Cl2N3S B021562 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride CAS No. 104617-85-8

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride

Cat. No. B021562
M. Wt: 284.2 g/mol
InChI Key: QMNWXHSYPXQFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524695B2

Procedure details

An alternate method for conversion of the sulfonate or halide salts of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole to an HCl salt involves the use of a concentrated solution of HCl and isopropyl acetate (IPAC). A sulfonate or halide salt of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be taken up in IPAC and cooled to 15° C. HCl (gas) may be bubbled into the slurry for about 1 hour, after which the mixture may be filtered, washed with IPAC and dried under vacuum at room temperature to afford a 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride salt. A detailed example of this synthesis may be found in Example 9.
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
halide salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([NH:11][CH2:12][CH2:13][CH3:14])[CH2:8][CH2:7][C:5]=2[N:6]=1.[ClH:15]>C(OC(C)C)(=O)C>[ClH:15].[ClH:15].[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([NH:11][CH2:12][CH2:13][CH3:14])[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:3.4.5|

Inputs

Step One
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Three
Name
halide salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl (gas) may be bubbled into the slurry for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
after which the mixture may be filtered
WASH
Type
WASH
Details
washed with IPAC
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC=1SC2=C(N1)CCC(C2)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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